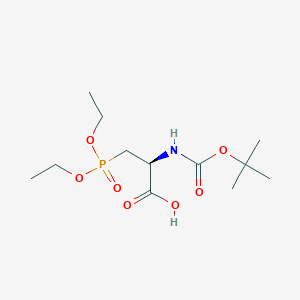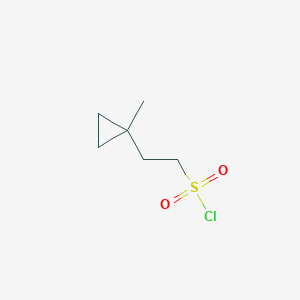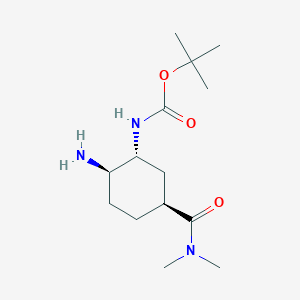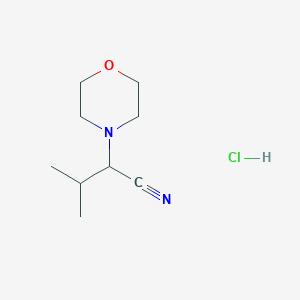
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
Overview
Description
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO . It has a molecular weight of 218.02 g/mol . This compound is also known as 2-(3-Bromo-5-fluoropyridin-2-yl)ethanone.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . It should be stored in a sealed container in a dry room temperature environment .Scientific Research Applications
Synthesis of Complex Molecules
"1-(3-Bromo-5-fluoropyridin-2-yl)ethanone" serves as a precursor in the synthesis of advanced pharmaceutical compounds. For instance, Butters et al. (2001) describe its role in the process development of Voriconazole, a broad-spectrum Triazole antifungal agent. The synthesis involves a series of reactions including metalation, diastereomeric salt resolution, and cyclization steps, showcasing the compound's utility in creating highly selective and potent pharmaceuticals (Butters et al., 2001).
Chemical Reaction Studies
The compound is also used in studying chemical reactions and developing new synthetic methods. Abarca et al. (2006) explored its role in pyridylcarbene formation through thermal decomposition, demonstrating its capacity to undergo complex transformations that yield valuable intermediates for further chemical synthesis (Abarca et al., 2006).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear suitable gloves, protective clothing, and eye protection . If the compound is ingested or comes into contact with skin or eyes, seek medical advice .
Mechanism of Action
Target of Action
The primary targets of 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is likely that the bromine and fluorine atoms on the pyridine ring play a crucial role in its interaction with potential targets .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, half-life, and clearance rate .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
1-(3-bromo-5-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIYJAQZUWFJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)









![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)

